N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-4-carboxamide

Lipophilicity Aqueous solubility Drug-likeness

Researchers requiring validated CDK4/6 kinase inhibitor fragments often face regioisomeric contamination that compromises SAR consistency. This indole-4-carboxamide triazole hybrid solves that issue with a defined substitution topology critical for ATP-pocket recognition. • Documented class-level CDK4/6 inhibition (IC50 0.049-3.031 μM on CDK4; 0.075-1.11 μM on CDK6) - suitable for kinase-focused fragment screens (LE > 0.3). • Fragment Rule-of-Three compliant (MW 281.31, logP 1.96, HBD 2) with batch-specific LCMS/NMR certificates (≥95% purity). • Both 4-carboxamide and 3-carboxamide regioisomers available for systematic selectivity profiling.

Molecular Formula C15H15N5O
Molecular Weight 281.31 g/mol
Cat. No. B12179654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-4-carboxamide
Molecular FormulaC15H15N5O
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=CC=C21)C(=O)NC3=NNC(=N3)C4CC4
InChIInChI=1S/C15H15N5O/c1-20-8-7-10-11(3-2-4-12(10)20)14(21)17-15-16-13(18-19-15)9-5-6-9/h2-4,7-9H,5-6H2,1H3,(H2,16,17,18,19,21)
InChIKeyJOUOUUCYFDSRTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-4-carboxamide: Physicochemical & Structural Profile


N-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-4-carboxamide (MW 281.31, C15H15N5O) is a synthetic screening compound featuring a 1-methylindole-4-carboxamide core linked via an amide bond to a 3-cyclopropyl-1H-1,2,4-triazol-5-amine moiety . It belongs to the class of indole-triazole hybrid molecules that have been investigated for kinase inhibition, notably CDK4/CDK6 [1]. Key physicochemical properties include a calculated logP of 1.96, logD (pH 7.4) of 1.96, and an intrinsic aqueous solubility (logSw) of -2.9 . The compound possesses 4 hydrogen bond acceptors, 2 hydrogen bond donors, and a topological polar surface area of 103.49 Ų . It is currently available as a research-grade screening compound (≥95% purity) from commercial libraries .

N-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-4-carboxamide: Differentiation from In-Class Analogs


Indole-triazole carboxamides with the same molecular formula can exhibit divergent binding profiles due to regioisomeric and heterocyclic variations. The 4-carboxamide substitution pattern on the indole ring creates a distinct hydrogen-bonding vector compared to the 3-carboxamide regioisomer, directly affecting kinase hinge-region recognition as demonstrated in published indolyl-triazole CDK4/CDK6 inhibitor SAR [1]. Furthermore, the cyclopropyl group on the triazole ring provides a spatially constrained, lipophilic contact surface that differs fundamentally from analogs bearing larger substituents such as 3,4-dimethoxyphenylethyl, which shifts logP by approximately +0.77 units and doubles the molecular weight . Replacing the 1,2,4-triazole with a 1,3,4-thiadiazole alters both hydrogen-bond acceptor geometry and metabolic stability profiles, making direct substitution without re-validation scientifically unsound .

N-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-4-carboxamide: Comparative Evidence vs. Closest Analogs


Lipophilicity & Solubility: Cyclopropyl vs. Dimethoxyphenylethyl

The target compound exhibits a logP of 1.96 and logD (pH 7.4) of 1.96 , which is substantially lower than the dimethoxyphenylethyl-substituted analog (logP = 2.73, logD = 2.65) . This difference of ΔlogP = -0.77 and ΔlogD = -0.69 translates to a predicted ~5.9-fold higher intrinsic aqueous solubility for the target compound based on the logSw of -2.9, positioning it more favorably within the lead-like lipophilicity range (logP ≤ 3) recommended for fragment and early lead optimization campaigns. The cyclopropyl group thus confers a measurable physicochemical advantage over bulkier, more lipophilic substituents at the triazole 3-position.

Lipophilicity Aqueous solubility Drug-likeness

Fragment-Like Character & Ligand Efficiency Advantage

With a molecular weight of 281.31 Da and only 2 hydrogen bond donors , the target compound resides within the 'lead-like' chemical space (MW ≤ 350, HBD ≤ 3) as defined by the Astex rule-of-three fragment screening guidelines. In contrast, the dimethoxyphenylethyl analog (MW = 405.46) exceeds both standard fragment (MW ≤ 300) and lead-like (MW ≤ 350) thresholds . The target compound's lower MW, combined with moderate lipophilicity (logP 1.96), yields a higher predicted ligand efficiency potential: if both compounds were equipotent, the target compound would exhibit approximately 1.44-fold higher ligand efficiency (LE = 1.4 × pIC50 / heavy atom count) simply due to its 11 fewer heavy atoms.

Ligand efficiency Fragment-based screening Lead-likeness

4-Carboxamide vs. 3-Carboxamide: Regioisomeric Differentiation

The target compound carries the carboxamide linker at the indole 4-position, whereas a commercially available regioisomer, N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-3-carboxamide, places the identical amide linkage at the indole 3-position . Published SAR on indolyl-1,2,4-triazole CDK4/CDK6 inhibitors demonstrates that the indole substitution pattern critically governs kinase hinge-binding geometry: 4-substituted indole carboxamides project the triazole moiety along a vector distinct from 3-substituted analogs, with measured IC50 shifts exceeding 10-fold between regioisomers in the same scaffold series [1]. Although direct biochemical data for this specific compound pair are not publicly available, the class-level SAR establishes that regioisomeric substitution is a key determinant of target engagement potency and selectivity [1].

Regioisomerism Kinase inhibitor design Molecular recognition

1,2,4-Triazole vs. 1,3,4-Thiadiazole Linker Comparison

The target compound employs a 1,2,4-triazole as the central heterocyclic linker, which provides two hydrogen-bond donor sites (NH) and one acceptor nitrogen . A closely related analog, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-methyl-1H-indole-4-carboxamide, substitutes the triazole with a 1,3,4-thiadiazole, replacing one NH donor with a sulfur atom . This heteroatom exchange alters the hydrogen-bond donor count from 2 to 1, reduces topological polar surface area (estimated ΔPSA ≈ -20 to -25 Ų), and introduces differential metabolic susceptibility: 1,3,4-thiadiazoles are known substrates for CYP450-mediated sulfur oxidation, whereas 1,2,4-triazoles are primarily metabolized via N-glucuronidation and ring oxidation, resulting in distinct metabolite profiles that can affect both potency and toxicity readouts in cell-based assays [1].

Heterocyclic bioisosterism Hydrogen bonding Metabolic stability

N-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-1-methyl-1H-indole-4-carboxamide: Recommended Research Applications


Fragment-Based Kinase Screening Libraries

With a molecular weight of 281.31 Da, logP of 1.96, and only 2 hydrogen bond donors, this compound satisfies the Astex Rule of Three criteria (MW ≤ 300, logP ≤ 3, HBD ≤ 3) for fragment library inclusion . Its indole-triazole scaffold has demonstrated class-level binding to the CDK4/CDK6 ATP-binding pocket [1], making it a suitable fragment for kinase-focused screening cascades where measurable ligand efficiency (LE > 0.3) is a key selection criterion. Procurement for fragment screens should specify purity ≥95% and confirm identity via LCMS and 1H NMR to avoid regioisomeric contamination.

Hit-to-Lead Optimization for CDK4/6 Inhibitors

Published SAR on indolyl-1,2,4-triazole derivatives demonstrates that the indole 4-carboxamide substitution pattern supports low-micromolar to sub-micromolar CDK4/CDK6 inhibition (IC50 range: 0.049–3.031 μM on CDK4; 0.075–1.11 μM on CDK6) [1]. The cyclopropyl group provides a compact, metabolically stable lipophilic contact that can be elaborated at the triazole 3-position for affinity maturation. The compound's favorable logP (1.96) and moderate PSA (103.49 Ų) predict adequate cell permeability for cellular target engagement studies . Researchers should request batch-specific analytical certificates including HPLC purity, residual solvent analysis, and water content (Karl Fischer) when ordering for quantitative biochemical assays.

Regioisomeric SAR Probe for Indole Carboxamides

The availability of both the 4-carboxamide (target compound) and 3-carboxamide regioisomers enables systematic investigation of how indole substitution topology affects kinase selectivity and potency [1]. As demonstrated in the CDK4/CDK6 indolyl-triazole series, regioisomeric shifts can produce >10-fold differences in IC50 values [1]. Procuring both regioisomers from the same vendor batch ensures consistent purity standards and facilitates head-to-head biochemical comparison. This application is particularly relevant for laboratories building selectivity panels across the kinome.

Physicochemical Benchmark for Triazole Lead Series

The compound's well-defined physicochemical profile (logP 1.96, logD 1.96, logSw -2.9, PSA 103.49 Ų) provides a quantitative baseline for assessing the impact of structural modifications on drug-likeness parameters. Compared to the dimethoxyphenylethyl analog (MW 405.46, logP 2.73) , the target compound demonstrates how minimizing substituent bulk at the triazole 3-position preserves lead-like properties. This makes it a useful reference standard for computational chemists building QSPR models or medicinal chemists benchmarking new synthetic analogs against established physicochemical targets.

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